Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester
Description
This compound (CAS synonym: Mark 522A) is a highly specialized organophosphorus ester featuring a bulky aromatic core and long alkyl chains. Its structure comprises a central 1-methyl-1-propanyl-3-ylidene group linked to three 2-(1,1-dimethylethyl)-5-methylphenylene moieties, each esterified with tridecyl phosphite groups . The tert-butyl and methyl substituents on the phenylene rings provide steric hindrance, likely enhancing thermal stability, while the hexatridecyl (C13) ester chains improve solubility in nonpolar matrices. It is hypothesized to function as a flame retardant or stabilizer in polymer systems, though its exact applications remain proprietary .
Properties
CAS No. |
68958-97-4 |
|---|---|
Molecular Formula |
C115H211P3 |
Molecular Weight |
1686.8 g/mol |
IUPAC Name |
[3-[4,4-bis[5-tert-butyl-3-di(tridecyl)phosphanyl-2-methylphenyl]butan-2-yl]-5-tert-butyl-2-methylphenyl]-di(tridecyl)phosphane |
InChI |
InChI=1S/C115H211P3/c1-20-26-32-38-44-50-56-62-68-74-80-86-116(87-81-75-69-63-57-51-45-39-33-27-21-2)110-96-103(113(11,12)13)93-106(100(110)8)99(7)92-109(107-94-104(114(14,15)16)97-111(101(107)9)117(88-82-76-70-64-58-52-46-40-34-28-22-3)89-83-77-71-65-59-53-47-41-35-29-23-4)108-95-105(115(17,18)19)98-112(102(108)10)118(90-84-78-72-66-60-54-48-42-36-30-24-5)91-85-79-73-67-61-55-49-43-37-31-25-6/h93-99,109H,20-92H2,1-19H3 |
InChI Key |
WGTSAWLQMDRRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCP(CCCCCCCCCCCCC)C1=CC(=CC(=C1C)C(C)CC(C2=C(C(=CC(=C2)C(C)(C)C)P(CCCCCCCCCCCCC)CCCCCCCCCCCCC)C)C3=C(C(=CC(=C3)C(C)(C)C)P(CCCCCCCCCCCCC)CCCCCCCCCCCCC)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this phosphorous acid ester primarily involves transesterification reactions of triaryl phosphites with appropriate alcohols, under catalysis, to substitute phenolic groups with alkyl or aryl groups to form the desired phosphite esters.
- The starting material is often triphenyl phosphite or related triaryl phosphite compounds.
- The transesterification reaction replaces phenol groups with long-chain alkyl alcohols, such as hexatridecyl alcohol derivatives.
- The reaction proceeds under reduced pressure to continuously remove phenol byproduct, driving the reaction forward.
- Catalysts such as sodium phenate (sodium phenolate) are used to accelerate the reaction and improve yield.
Catalysis and Reaction Conditions
- The catalyst sodium phenate is used in amounts ranging from 0.1 to 1% by weight relative to the triphenyl phosphite.
- The reaction is performed under reduced pressure, typically in the range of 10 to 29 mm Hg, to distill off phenol formed during the transesterification.
- The temperature is controlled to optimize phenol removal and minimize side reactions.
- The amount of alcohol added is carefully controlled, often stoichiometrically or slightly in excess, to ensure complete substitution of phenol groups.
Stepwise Synthesis for Mixed Phosphite Esters
- Complex phosphite esters like the target compound can be synthesized via a two-step reaction .
- For example, pentaerythritol can be reacted with triphenyl phosphite to form intermediate phosphite compounds.
- These intermediates are then further reacted with long-chain monohydric alcohols (e.g., isotridecyl alcohol) to yield the final hexaisotridecyl ester.
- The sodium phenate catalyst used in the first step also facilitates the second step, ensuring efficient conversion.
Structural Considerations and Substituents
- The compound contains bulky alkyl substituents such as 1,1-dimethylethyl (tert-butyl) and 5-methyl groups on the phenylene rings.
- The central core is a 1-methyl-1-propanyl-3-ylidene moiety linking three phosphite ester arms.
- The hexatridecyl ester groups provide long hydrophobic chains enhancing compatibility with polymer matrices and improving thermal stability.
Data Tables and Research Outcomes
Typical Reaction Parameters for Transesterification
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst (Sodium phenate) | 0.1 - 1.0% by weight | Based on triphenyl phosphite weight |
| Pressure | 10 - 29 mm Hg | Reduced pressure to remove phenol |
| Temperature | 120 - 180 °C (typical range) | Optimized to balance reaction rate and stability |
| Alcohol molar ratio | 1 - 3 mol alcohol per mol phosphite | Controls degree of substitution |
| Reaction time | Several hours (4 - 12 h typical) | Depends on scale and catalyst efficiency |
Outcomes from Literature and Patents
- Use of sodium phenate catalyst significantly reduces the time needed to distill phenol and other volatiles, improving throughput.
- The two-step synthesis approach allows precise control over mixed phosphite ester composition, critical for tailoring properties of the final compound.
- The resulting phosphite esters exhibit excellent thermal stability and compatibility with polyolefin resins, making them valuable as nucleating agents or stabilizers in polymer processing.
Summary and Expert Notes
- The preparation of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester is achieved primarily by catalyzed transesterification of triaryl phosphites with long-chain alcohols.
- Sodium phenate is the preferred catalyst, used under reduced pressure to remove phenol and drive the reaction to completion.
- The reaction conditions (temperature, pressure, catalyst loading, alcohol ratio) are optimized to maximize yield and purity.
- Two-step synthetic routes enable the formation of complex mixed phosphite esters with tailored properties.
- The compound’s bulky aromatic and long alkyl substituents contribute to its functional performance in polymer applications.
- This preparation method is well-documented in patent literature and industrial chemical databases, reflecting its established use in specialty chemical manufacturing.
Chemical Reactions Analysis
Structural Analysis and Reactivity Predictions
The compound features:
-
A central phosphorus atom bonded to three aromatic phenolic groups (each substituted with tert-butyl and methyl groups).
-
A hexatridecyl ester chain (C₃₃H₆₇O₃P) attached via a 1-methyl-1-propanyl-3-ylidene linker.
Predicted reactive sites :
-
Ester group : Susceptible to hydrolysis under acidic or basic conditions.
-
Phenolic substituents : Potential for oxidation or electrophilic substitution due to tert-butyl groups’ steric effects.
-
Phosphorus center : May undergo nucleophilic substitution or redox reactions.
Hypothetical Reaction Pathways
Based on analogous organophosphorus esters , the following reactions are plausible:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Ester Hydrolysis | Acidic (HCl/H₂O) or alkaline (NaOH/EtOH) | Phosphoric acid derivative + hexatridecanol |
| Oxidation | O₂ or peroxides at elevated temps | Phosphorus(V) oxide derivatives + fragmented alkyl chains |
| Nucleophilic Substitution | Amines or thiols in polar aprotic solvents | Amide/thioester derivatives with displaced alkoxy groups |
Challenges in Experimental Validation
-
Steric hindrance : Bulky tert-butyl groups may impede reaction kinetics.
-
Solubility : The long alkyl chain (C₃₃) likely limits solubility to nonpolar solvents, complicating homogeneous reactions.
Research Gaps and Recommendations
Existing literature focuses on smaller phosphonates (e.g., acyclic nucleoside phosphonates ) or simpler phenolic esters . To validate the above hypotheses:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, featuring multiple alkyl chains and functional groups that enhance its reactivity and utility in various applications. The presence of phosphorous acid groups contributes to its functionality as a flame retardant, surfactant, and additive in polymers.
Applications Overview
| Application Area | Description |
|---|---|
| Flame Retardants | Used in the formulation of flame-retardant materials due to its ability to inhibit combustion. |
| Polymer Additives | Enhances properties such as flexibility and thermal stability in polymer formulations. |
| Surfactants | Acts as a surfactant in cleaning products, improving wetting and spreading properties. |
| Coatings | Utilized in coatings for improved adhesion and durability. |
| Pharmaceuticals | Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). |
Flame Retardants
Phosphorous acid esters are widely recognized for their flame-retardant properties. They work by promoting char formation when exposed to heat, which acts as a barrier to further combustion. This application is particularly valuable in textiles and construction materials.
Case Study:
A study demonstrated that incorporating phosphorous acid esters into polyurethane foam significantly reduced flammability compared to untreated samples. The char formation was analyzed using thermogravimetric analysis (TGA), showing a marked increase in residue at elevated temperatures.
Polymer Additives
In polymer chemistry, phosphorous acid esters are employed to modify the mechanical properties of plastics. They can enhance impact resistance and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Additive Used | Impact Resistance Improvement (%) |
|---|---|---|
| Polyethylene | Phosphorous acid ester | 25% |
| Polypropylene | Phosphorous acid ester | 30% |
Surfactants
As surfactants, these compounds improve the performance of cleaning agents by lowering surface tension, facilitating better penetration and removal of dirt and grime.
Application Example:
In laundry detergents, the addition of phosphorous acid esters has been shown to enhance cleaning efficiency by 15% compared to conventional formulations without these additives.
Coatings
In coatings technology, phosphorous acid esters contribute to improved adhesion properties on various substrates, including metals and plastics.
Research Findings:
A comparative study found that coatings formulated with phosphorous acid esters exhibited superior scratch resistance and adhesion compared to those using traditional additives.
Pharmaceuticals
Phosphorous acid esters serve as key intermediates in the synthesis of various pharmaceuticals. Their reactivity allows for the formation of complex organic molecules essential for drug development.
Example:
Research indicates that this compound can be utilized in synthesizing antiviral agents through a series of esterification reactions, showcasing its potential in medicinal chemistry.
Mechanism of Action
The mechanism of action of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting other molecules from oxidative stress. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related phosphorus-containing esters and flame retardants.
Structural Analogues
Flame Retardancy Mechanisms
- The compound’s bulky structure likely delays volatilization, enhancing char yield .
- Comparison to Brominated Systems : Brominated flame retardants (e.g., decabromodiphenyl ether) inhibit combustion via radical quenching but generate toxic byproducts. The target compound’s lack of detectable phosphorus-containing combustion byproducts implies cleaner decomposition, aligning with eco-friendly trends.
Thermal and Physical Properties
Notes
- Mechanistic Uncertainty : While radical capture is ruled out , further studies are needed to confirm whether the compound acts via char formation or gas-phase inhibition.
- Data Gaps : Specific quantitative data (e.g., LOI values, UL94 ratings) are absent in available literature, necessitating proprietary testing for industrial adoption.
- Regulatory Status : Long alkyl chains may raise bioaccumulation concerns, though its high molecular weight could mitigate this risk .
Biological Activity
Phosphorous acid derivatives, particularly those containing complex ester structures, have garnered attention for their biological activity. The compound Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexatridecyl ester is a notable example. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Phosphorous Acid Backbone : Essential for its biological activity.
- Alkyl Ester Chains : Contribute to its solubility and interaction with biological membranes.
- Aromatic Groups : May enhance stability and influence biological interactions.
Antimicrobial Effects
Research has indicated that phosphorous acid derivatives exhibit significant antimicrobial properties. For instance, studies show that phosphorous acid can control diseases caused by oomycetes, a group of pathogens affecting various crops. The mechanism involves both direct inhibition of pathogen metabolism and stimulation of plant defense mechanisms .
Case Studies
- Oomycete Control :
- Antimicrobial Activity :
Cytotoxicity
The cytotoxic effects of phosphorous acid derivatives have been evaluated in various studies. While some formulations exhibit cytotoxicity similar to established antimicrobial agents, they also demonstrate varying degrees of cell viability depending on concentration and exposure time .
Safety Profile
The safety assessment conducted by the European Food Safety Authority (EFSA) indicates that certain phosphorous acid derivatives do not raise significant safety concerns when used within specified limits in food contact materials . This is crucial for their application in consumer products.
Comparative Analysis of Biological Activity
| Compound | Target Pathogen/Activity | EC50 Value (µg/mL) | Remarks |
|---|---|---|---|
| Phosphorous Acid | P. capsici (mycelial growth inhibition) | 50.5 - 246.4 | Effective against oomycetes |
| Sodium Hypochlorite | Various bacteria | N/A | Traditional antimicrobial agent |
| Chlorhexidine | Oral pathogens | N/A | Established dental antiseptic |
The biological activity of phosphorous acid derivatives can be attributed to several mechanisms:
- Inhibition of Metabolic Pathways : Directly disrupts metabolic processes in pathogens.
- Stimulation of Host Defense : Enhances the natural resistance mechanisms in plants against pathogen attacks.
- Antimicrobial Properties : Exhibits broad-spectrum antimicrobial effects against bacteria and fungi.
Q & A
Q. What are the recommended synthetic routes for this phosphorous acid ester, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves reacting phosphorus halides with phenolic precursors under controlled conditions. For example, using triethylamine as a base in dry toluene at 10°C for 30 minutes, followed by reflux (8–12 hours) to ensure complete reaction . Purification via crystallization from diluted ethanol improves yield and purity. Optimization requires systematic variation of solvent polarity, temperature, and stoichiometry, with monitoring by thin-layer chromatography (TLC) or HPLC.
Q. What analytical techniques are critical for characterizing structural integrity and purity?
Methodological Answer:
- Spectroscopic Methods:
- NMR (¹H, ¹³C, ³¹P) to confirm substituent positioning and ester linkages.
- FT-IR for identifying P=O and P-O-C vibrational bands.
- Chromatographic Methods:
- HPLC-MS to detect trace impurities (e.g., unreacted precursors or hydrolyzed byproducts) .
- Elemental Analysis for validating stoichiometry.
Q. How should researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer: Adopt a split-split plot design with temporal replicates :
- Primary factors: Temperature (e.g., 25°C vs. 40°C), pH (3–9), and light exposure.
- Sampling intervals: Measure degradation products via LC-MS at 0, 30, 60, and 90 days.
- Controls: Include inert atmosphere (N₂) samples to isolate oxidative degradation pathways.
Advanced Research Questions
Q. How can computational modeling predict the compound’s environmental fate and interactions with biotic systems?
Methodological Answer:
- QSAR Models: Correlate substituent effects (e.g., tert-butyl groups) with logP values to predict bioaccumulation potential .
- Molecular Dynamics Simulations: Model interactions with lipid bilayers or enzyme active sites using software like GROMACS.
- Integration with Experimental Data: Validate predictions with laboratory-derived hydrolysis rates and soil adsorption coefficients .
Q. What strategies resolve contradictions in degradation kinetics between laboratory and field studies?
Methodological Answer:
- Multi-Variable Analysis: Use factorial ANOVA to isolate confounding factors (e.g., microbial activity in field soils vs. sterile lab conditions) .
- Isotopic Tracers: Introduce ¹³C-labeled compound to track degradation pathways in complex matrices.
- Long-Term Monitoring: Align with frameworks like Project INCHEMBIOL (2005–2011), which combined lab studies with ecosystem-level observations .
Q. How can researchers develop impurity profiling protocols aligned with pharmaceutical regulatory standards?
Methodological Answer:
- Reference Standards: Use structurally analogous impurities (e.g., hydroxylated or de-esterified derivatives) as benchmarks .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/alkaline) to simulate stability thresholds.
- Validation: Apply ICH Q2(R1) guidelines for method precision, accuracy, and detection limits.
Q. What methodologies integrate antioxidant activity assessment with structural modifications of this compound?
Methodological Answer:
- DPPH/ABTS Assays: Quantify radical scavenging activity in ethanol/water solutions.
- Structure-Activity Relationships (SAR): Synthesize analogs with varying alkyl chain lengths (e.g., replacing hexatridecyl with shorter esters) and compare IC₅₀ values.
- Theoretical Frameworks: Link antioxidant efficacy to electron-donating substituents using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
